N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, referred to as S29, is a pyrazolo[3,4-d]pyrimidine derivative developed as a kinase inhibitor with demonstrated anticancer activity. Structurally, it features dual 4-fluorophenyl and 4-fluorobenzyl substituents, enhancing its binding affinity to kinase targets while influencing pharmacokinetic properties. S29 has shown efficacy in reducing tumor mass in neuroblastoma xenograft models, particularly in SK-N-BE(2) cell lines, with a minimum effective dose of 5.74 ng/mL when delivered via graphene oxide (GO) nanosheets . However, its unfavorable pharmacokinetic profile, including poor solubility and rapid clearance, limits standalone therapeutic use, necessitating nanocarrier systems like GO for enhanced delivery .
Properties
Molecular Formula |
C18H13F2N5 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H13F2N5/c19-13-3-1-12(2-4-13)9-21-17-16-10-24-25(18(16)23-11-22-17)15-7-5-14(20)6-8-15/h1-8,10-11H,9H2,(H,21,22,23) |
InChI Key |
XEPONDGECAGKMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative reacts with the pyrazolo[3,4-d]pyrimidine core.
Attachment of the 4-fluorobenzyl group: This can be done through a Friedel-Crafts alkylation reaction, where the benzyl group is introduced in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the compound’s biological activity.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Histone Demethylase Inhibition
Recent studies have highlighted the effectiveness of N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in inhibiting specific KDMs, particularly KDM4 and KDM5 subfamilies. The compound exhibits selectivity, showing more potent inhibition against KDM4B compared to KDM2A and KDM3A.
| Enzyme | IC50 (μM) | Selectivity |
|---|---|---|
| KDM4B | 0.39 | High |
| KDM5B | 0.042 | Moderate |
| KDM2A | 13.4 | Low |
| KDM3A | 13.9 | Low |
This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Potential in Cancer Therapy
The modulation of histone methylation patterns has been linked to various cancers, including prostate and breast cancer. By targeting KDMs, this compound may help restore normal gene expression profiles in cancer cells.
Case studies have demonstrated that treatment with this compound leads to:
- Reduced cell proliferation in cancer cell lines.
- Induction of apoptosis in resistant cancer phenotypes.
Neurodegenerative Diseases
Emerging research suggests that histone demethylases play a role in neurodegenerative diseases such as Alzheimer’s disease. The ability of this compound to cross the blood-brain barrier makes it a candidate for further exploration in this area.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Fluorine vs. Chlorine Substituents
- S29 : Dual 4-fluorophenyl and 4-fluorobenzyl groups enhance target binding via electronegative interactions. Demonstrated IC50 of <10 nM in neuroblastoma models .
- N-(4-chlorobenzyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () : Chlorine substituents increase lipophilicity (ClogP = 4.2 vs. S29’s 3.8) but reduce kinase selectivity due to bulkier halogen interactions. Activity reported in leukemia models (IC50 = 15 nM) .
- 1-(2-Chloro-2-phenylethyl)-N-(3-chlorophenyl)-6-(ethylthio) analog () : Ethylthio and chloro groups improve metabolic stability (t1/2 = 6.2 h vs. S29’s 1.5 h) but lower potency (IC50 = 25 nM in lymphoma) .
Methyl and Methoxy Substituents
- 1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl) analog () : Methyl groups reduce polarity (ClogP = 4.5), improving membrane permeability but diminishing kinase inhibition (IC50 = 50 nM) .
- 1-(4-Chlorobenzyl)-N-(2-methoxyethyl) analog () : Methoxyethyl side chain enhances aqueous solubility (logS = -3.1 vs. S29’s -4.9) but sacrifices anticancer activity (IC50 > 100 nM) .
Pharmacokinetic and Delivery Strategies
Research Findings and Clinical Implications
- S29’s Nanocarrier Advantage: GO nanosheets mitigate S29’s pharmacokinetic limitations, achieving tumor-specific delivery with 80% reduction in systemic toxicity .
- Structural Lessons : Fluorine substituents optimize kinase binding, while chlorine or methyl groups trade potency for stability. Bulky tert-butyl groups (e.g., ) confer isoform selectivity but limit broad-spectrum use.
- Emerging Analogs : Pyridinylmethyl derivatives () show promise in overcoming multidrug resistance (P-gp inhibition EC50 = 0.8 µM) .
Biological Activity
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, noted for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C18H13F2N5 |
| Molecular Weight | 337.3 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
| InChI Key | XEPONDGECAGKMM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)F |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity and stability, which can influence its binding affinity to biological targets.
Enzyme Inhibition
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class can act as potent inhibitors of various phosphodiesterases (PDEs), particularly PDE-V. For example, studies have shown that pyrazolopyrimidine derivatives exhibit significant inhibitory effects against Cryptosporidium parvum and C. hominis, suggesting potential applications in treating cryptosporidiosis by targeting PDEs involved in parasite egress and survival .
Anticryptosporidial Activity
Recent studies have highlighted the efficacy of pyrazolopyrimidine derivatives, including this compound, in inhibiting C. parvum. The compound was shown to have an effective concentration (EC50) below 1 µM against the parasite . This suggests a strong potential for development as an oral therapeutic agent for cryptosporidiosis.
Anti-inflammatory Effects
Pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes . Such inhibition can lead to reduced production of pro-inflammatory cytokines and chemokines.
Study on Cryptosporidiosis Treatment
A significant study screened a library of compounds for their ability to inhibit C. parvum. The results indicated that several pyrazolopyrimidine derivatives, including those structurally similar to this compound, showed promising results in reducing parasite load in infected models . The mechanism was linked to the inhibition of specific PDEs that are crucial for the parasite's lifecycle.
Anti-inflammatory Research
In another research effort focused on anti-inflammatory agents, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit COX enzymes. The findings revealed that certain modifications in the chemical structure significantly enhanced their activity against inflammation-related pathways . This positions this compound as a candidate for further exploration in inflammatory disease contexts.
Q & A
What are the optimal synthetic routes for N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield and purity?
Basic Research Focus
The compound is synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1 : Reacting a pyrazolo[3,4-d]pyrimidin-4-amine precursor with 4-fluorobenzyl chloride in dry acetonitrile under reflux (70–80°C) for 6–8 hours .
- Step 2 : Purification involves solvent evaporation, cooling, filtration, and recrystallization from acetonitrile or ethanol.
Critical Parameters : - Solvent choice (e.g., dichloromethane for urea/thiourea derivatives) affects reaction rates .
- Temperature control minimizes side products (e.g., alkylation at unintended positions).
- Analytical validation via -NMR and IR spectroscopy confirms regioselectivity and purity (>95% by HPLC) .
How does the dual fluorination (4-fluorophenyl and 4-fluorobenzyl) influence the compound’s binding affinity to kinase targets?
Advanced Research Focus
Fluorine atoms enhance lipophilicity and metabolic stability, critical for kinase inhibition:
- Kinase Selectivity : The 4-fluorobenzyl group improves hydrophobic interactions with RET kinase’s ATP-binding pocket, as demonstrated by docking studies .
- Pharmacodynamic Data : Fluorine substituents reduce IC values in kinase assays (e.g., RET inhibition at 100 nM in MCF-7 cells) .
Contradictions : While fluorination generally enhances binding, some studies report reduced solubility, necessitating formulation adjustments (e.g., GO nanosheet carriers for neuroblastoma applications) .
What methodologies are recommended to resolve discrepancies in reported biological activities across studies?
Advanced Research Focus
Discrepancies arise from assay conditions or cellular contexts. Strategies include:
- Standardized Assays : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) to compare inhibition profiles under identical conditions .
- Cellular Context : Test in isogenic cell lines (e.g., RET-positive vs. RET-negative) to isolate target-specific effects .
- Data Normalization : Report activities relative to positive controls (e.g., PP2 for Src-family kinases) to mitigate batch-to-batch variability .
How can researchers design experiments to evaluate the compound’s potential as a proteolysis-targeting chimera (PROTAC) warhead?
Advanced Research Focus
PROTAC design requires covalent linkage to E3 ligase ligands:
- Linker Optimization : Use PEG or alkyl spacers (e.g., 3–6 carbons) to balance solubility and ternary complex formation. Example: Conjugation to a morpholine moiety via formaldehyde-mediated Mannich reaction .
- Degradation Validation : Monitor BTK or RET protein levels via Western blotting after 24-hour treatment in target cells (e.g., MCF-7 or neuroblastoma lines) .
Challenges : Off-target degradation may occur; mitigate via CRISPR screening to identify E3 ligase dependencies .
What analytical techniques are critical for characterizing stability under physiological conditions?
Basic Research Focus
Stability impacts therapeutic utility:
- HPLC-MS : Quantify degradation products in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hours) .
- NMR Spectroscopy : Track fluorine-environment changes (e.g., -NMR detects dehalogenation or hydrolysis) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; correlate results with Arrhenius modeling .
How do structural modifications at the pyrazolo[3,4-d]pyrimidine core alter cytotoxicity profiles?
Advanced Research Focus
Core modifications impact potency and selectivity:
- Substituent Effects : Replacing 4-fluorophenyl with naphthothiazole increases androgen receptor antagonism (e.g., IC reduction by 50% in prostate cancer models) .
- Toxicity Mitigation : Introduce morpholine or piperazine groups to reduce off-target cytotoxicity (e.g., LD improvement from 10 µM to >50 µM in HEK293 cells) .
Data Contradictions : Some analogs show enhanced cytotoxicity in kinase-independent contexts, suggesting secondary targets .
What in vivo models are most relevant for evaluating neuroblastoma-targeted efficacy?
Advanced Research Focus
Prioritize models with blood-brain barrier (BBB) penetration
- Orthotopic Xenografts : Implant SH-SY5Y cells into murine adrenal glands; monitor tumor growth via bioluminescence .
- Formulation : Use GO nanosheets to enhance BBB traversal (e.g., 2-fold higher brain accumulation vs. free drug) .
- Dosing : Administer 10 mg/kg intravenously twice weekly; validate efficacy via PET imaging (e.g., -FDG uptake reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
